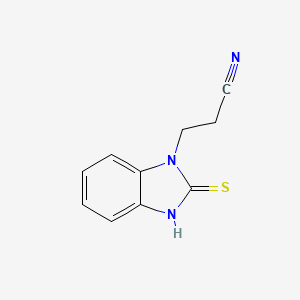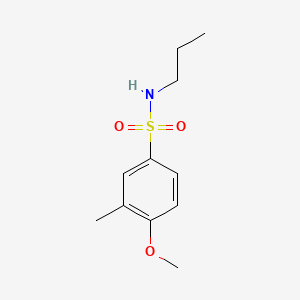![molecular formula C13H13FN4O B2382488 N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide CAS No. 1396877-70-5](/img/structure/B2382488.png)
N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a nucleophilic aromatic substitution reaction.
Introduction of the Fluorobenzamide Moiety: The 3-fluorobenzamide moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, N,N-diisopropylethylamine, and isopropanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives of the benzamide moiety.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Pyrrolo[2,3-d]pyrimidine-based analogues: Evaluated for their antidiabetic properties.
Uniqueness
N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide is unique due to its specific structural features, such as the presence of the dimethylamino group on the pyrimidine ring and the fluorobenzamide moiety.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c1-18(2)13-15-7-11(8-16-13)17-12(19)9-4-3-5-10(14)6-9/h3-8H,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWAZVCZGQQLML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
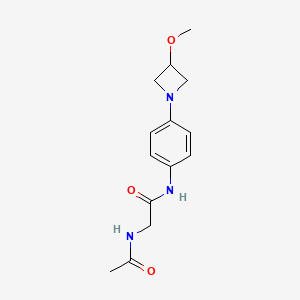
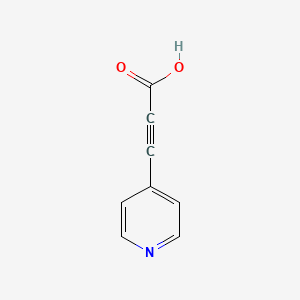


![N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide](/img/structure/B2382411.png)

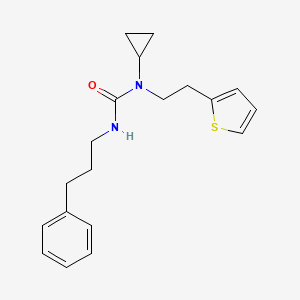
![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)
![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)
![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)
![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)
![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)
